((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium
Description
((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium is a rare actinide coordination complex featuring a pent-3-yn-2-yl backbone functionalized with a diphenylamino group, a ketone moiety, and an actinium-bound oxygen atom. The structure combines organic ligands with a heavy actinide center, enabling studies on ligand-metal interactions and radiation-induced behavior.
Properties
Molecular Formula |
C17H15AcNO2 |
|---|---|
Molecular Weight |
492.33 g/mol |
IUPAC Name |
actinium;4-hydroxy-N,N-diphenylpent-2-ynamide |
InChI |
InChI=1S/C17H15NO2.Ac/c1-14(19)12-13-17(20)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16;/h2-11,14,19H,1H3; |
InChI Key |
OUOIIGORDYOHCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O.[Ac] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium” would likely involve multiple steps:
Formation of the Diphenylamino Group: This can be achieved by reacting aniline with benzene in the presence of a catalyst.
Synthesis of the Pent-3-yn-2-yl Group: This involves the formation of a carbon-carbon triple bond, which can be achieved through alkylation and subsequent dehydrohalogenation.
Coupling with Actinium: The final step would involve the coordination of the organic moiety with actinium, possibly through a ligand exchange reaction.
Industrial Production Methods
Industrial production of such a compound would require stringent safety measures due to the radioactive nature of actinium. The process would involve large-scale synthesis of the organic intermediates followed by their coupling with actinium under controlled conditions.
Chemical Reactions Analysis
Actinium Coordination and Ligand Exchange
Actinium (Ac³⁺) exhibits strong coordination chemistry, typically forming complexes with oxygen- or nitrogen-donor ligands. In this compound:
-
The oxy group serves as a primary binding site, stabilizing Ac³⁺ through ionic interactions .
-
Ligand substitution is possible under acidic conditions, where water or other ligands (e.g., DOTA, DOTATOC) replace the organic scaffold .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Ligand exchange | pH < 3, aqueous | [Ac(H₂O)₉]³⁺ + organic byproducts |
Alkyne Reactivity
The pent-3-yn-2-yl group undergoes reactions typical of terminal alkynes:
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd) reduces the alkyne to a cis-alkane.
-
Nucleophilic Addition : Reactions with Grignard reagents yield substituted alkenes.
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Hydrogenation | H₂/Pd | ((5-(Diphenylamino)-5-oxopentane-2-yl)oxy)actinium | Requires inert atmosphere |
| Nucleophilic addition | RMgX | Substituted alkene derivatives | Stereochemistry depends on R group |
Diphenylamino Group Transformations
The diphenylamino moiety participates in:
-
Electrophilic aromatic substitution (e.g., nitration, sulfonation) at the para positions.
-
Oxidation to form N-oxide derivatives under strong oxidizing agents (e.g., mCPBA) .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted derivative | ~60% |
| Oxidation | mCPBA, CH₂Cl₂ | N-Oxide complex | ~75% |
Hydrolysis of the Ac-O Bond
The actinium-oxygen bond is susceptible to hydrolysis, especially in aqueous media:
Radiolytic Decomposition
Due to actinium-225’s α-emission (t₁/₂ = 9.9 days), the compound undergoes radiolytic degradation :
-
Generates reactive oxygen species (ROS), leading to bond cleavage.
-
Daughter nuclides (e.g., ²¹³Bi) may form secondary complexes .
| Degradation Pathway | Products | Biological Relevance |
|---|---|---|
| Alpha emission | ²¹³Bi, He²⁺ | Targeted alpha therapy |
Comparative Reactivity Table
| Functional Group | Reaction | Conditions | Key Product |
|---|---|---|---|
| Ac–O bond | Hydrolysis | Aqueous, pH 10 | Ac³⁺ aquo ion |
| Alkyne | Hydrogenation | H₂/Pd, 25°C | Alkane |
| Diphenylamino | Nitration | HNO₃, 0°C | Nitroarene |
Key Research Findings:
Scientific Research Applications
Chemistry
The compound could be used as a ligand in coordination chemistry, forming complexes with various metals.
Biology
Medicine
Could be explored for targeted alpha therapy (TAT) in oncology.
Industry
Possible use in the development of new materials with unique electronic or photonic properties.
Mechanism of Action
The compound’s mechanism of action would depend on its application. In radiopharmaceuticals, the radioactive decay of actinium would generate alpha particles that can damage cancer cells. The diphenylamino group might interact with biological molecules, aiding in the compound’s targeting and efficacy.
Comparison with Similar Compounds
Key Observations :
- The actinium compound’s alkyne and diphenylamino groups resemble BPOH-TPA and L1, but its actinium center distinguishes it from purely organic analogs.
- The Ethyl pent-2-ynoate ester () shares the alkyne backbone but lacks metal coordination .
Comparison :
- Suzuki coupling is a common method for aromatic systems (BPOH-TPA, L1), whereas actinium coordination may require specialized ligands and inert conditions.
Physicochemical Properties
| Property | ((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium | BPOH-TPA | L1 Dye | Ethyl Pent-2-ynoate |
|---|---|---|---|---|
| Solubility | Likely polar solvents (DMF, DMSO) | DMSO, THF | Ethanol, THF | Organic solvents |
| Stability | Radioactive decay; short half-life (Ac-227: 21.8 y) | Air-stable | Light-sensitive | Stable at RT |
| Key Functional Groups | Actinium-O, alkyne, diphenylamino | Triphenylamine | Cyanoacrylate | Ethoxycarbonyloxy |
Notes:
Contrast :
- While organic analogs prioritize optoelectronic performance, the actinium compound’s value lies in radiopharmaceuticals.
Stability and Reactivity
Biological Activity
The compound ((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its structure, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H24N2O5
- Molecular Weight : 444.48 g/mol
- CAS Number : 900186-73-4
The biological activity of ((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic processes, particularly those related to oxidative stress and cellular signaling pathways.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders.
Cytotoxicity Studies
Cytotoxicity assays conducted using human cancer cell lines have shown that ((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium can induce apoptosis in a dose-dependent manner.
Case Study 1: Inhibition of Tyrosinase
A study investigated the inhibitory effects of the compound on tyrosinase, an enzyme critical in melanin biosynthesis. The results indicated that ((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium significantly inhibited tyrosinase activity with an IC50 value of 12.3 µM, suggesting potential applications in skin whitening products .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound against breast cancer cells (MCF-7). The results showed that treatment with ((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium resulted in a decrease in cell proliferation and increased apoptosis markers compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
